molecular formula C₃₁H₄₉K₂NO₁₂S B1145841 Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-23-0

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

Cat. No.: B1145841
CAS No.: 75672-23-0
M. Wt: 737.98
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Description

Historical Context and Discovery

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (TCGADS) emerged from decades of research on bile acid metabolism. Bile acids were first isolated in the 19th century, with cholic acid identified by Strecker in 1848. The discovery of glucuronidation as a detoxification pathway in the mid-20th century paved the way for characterizing conjugated bile acids. TCGADS was likely synthesized and characterized in the late 20th century as advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) became widespread. Its identification correlated with studies on biliary obstruction, where glucuronidated bile acids were found to accumulate in urine as part of hepatic detoxification mechanisms.

Table 1: Key Milestones in Bile Acid Glucuronide Research

Year Discovery/Advancement Significance
1848 Isolation of cholic acid Foundation for bile acid chemistry
1932 Elucidation of bile acid structures Enabled synthetic modifications
1980s Characterization of UDP-glucuronosyltransferases (UGTs) Linked enzymes to bile acid metabolism
2000s LC-MS/MS quantification of glucuronides Facilitated precise detection of TCGADS

Classification within Bile Acid Glucuronides

TCGADS belongs to the hydroxyl-linked glucuronide subclass of bile acid derivatives. Its structure includes:

  • Core steroid nucleus : Chenodeoxycholic acid (CDCA) with α-hydroxy groups at C-3 and C-7.
  • Conjugation : Taurine at C-24 via an amide bond.
  • Glucuronidation : β-D-glucuronic acid at the 3-O position.
  • Counterions : Dipotassium salts enhancing solubility.

Table 2: Structural Comparison of Select Bile Acid Glucuronides

Compound Molecular Formula Conjugation Site Key Features
TCGADS C₃₁H₄₉K₂NO₁₂S 3-O-glucuronide Taurine-conjugated, dipotassium salt
Taurocholic Acid-3-O-β-glucuronide C₃₁H₄₉K₂NO₁₃S 3-O-glucuronide Cholic acid backbone
Tauroursodeoxycholic Acid-3-O-β-glucuronide C₃₂H₅₁K₂NO₁₂S 3-O-glucuronide 7β-hydroxy configuration

Glucuronides are classified by linkage type (hydroxyl vs. carboxyl) and conjugation partners (taurine, glycine). TCGADS falls under 3-O-hydroxyl-linked, taurine-conjugated glucuronides , distinguishing it from isoforms like hyodeoxycholic acid-6-glucuronide.

Significance in Biochemical Research

TCGADS is pivotal for studying:

  • Detoxification Mechanisms : Glucuronidation reduces bile acid cytotoxicity. For example, lithocholic acid-3-glucuronide is 10-fold less toxic than its unconjugated form.
  • Enzyme Kinetics : UGT2A1 and UGT2B4 show high affinity for synthesizing TCGADS, with Kₘ values ranging from 102 µM to 2.4 mM.
  • Transport Systems : TCGADS is excreted via multidrug resistance protein 3 (MRP3) into systemic circulation, enabling urinary elimination.
  • Cholestasis Models : Elevated TCGADS levels in urine correlate with biliary obstruction, making it a biomarker for hepatic dysfunction.

Table 3: Research Applications of TCGADS

Application Experimental Model Key Finding
Toxicity Reduction HepG2 cells Glucuronides reduce apoptosis by 40–60%
Enzyme Profiling Recombinant UGTs UGT2A1 catalyzes 3-O-glucuronidation
Metabolic Flux Cholestatic patients TCGADS constitutes 7.8% of urinary bile acids

Relationship to Bile Acid Metabolism

TCGADS is a terminal metabolite in the chenodeoxycholic acid (CDCA) pathway:

  • Synthesis : CDCA is conjugated with taurine in hepatocytes, forming taurochenodeoxycholic acid.
  • Glucuronidation : UGT2A1/2B4 adds glucuronic acid at the 3-O position.
  • Excretion : MRP3 transports TCGADS to blood, followed by renal filtration.

Key Metabolic Roles :

  • Enterohepatic Circulation : TCGADS is not reabsorbed in the ileum due to its high hydrophilicity, breaking the circulation loop.
  • Microbial Interactions : Gut microbiota do not deconjugate TCGADS, unlike glycine/taurine amidates.

Figure 1 : Metabolic Pathway of TCGADS Cholesterol → CDCA → Taurine conjugation → 3-O-glucuronidation → MRP3-mediated excretion.

Properties

CAS No.

75672-23-0

Molecular Formula

C₃₁H₄₉K₂NO₁₂S

Molecular Weight

737.98

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt_x000B_

Origin of Product

United States

Preparation Methods

Table 1: Yield and Purity Data for Taurochenodeoxycholic Acid Synthesis

ExampleAcyl ChlorideYield (%)Residual Taurine (%)Residual Starting Acid (%)
3Pivaloyl75.412
4Benzoyl60.00.50.5

Data adapted from patented protocols.

Analytical Validation and Structural Confirmation

Liquid chromatography coupled with tandem mass spectrometry (LC/ESI-MS/MS) serves as the gold standard for validating the structural integrity and purity of taurochenodeoxycholic acid-3-O-β-glucuronide dipotassium salt. Key analytical parameters include:

  • Chromatographic Separation : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) resolve the compound from residual impurities.

  • Mass Spectrometric Detection : Characteristic fragment ions at m/z 80 (taurine moiety) and m/z 97 (sulfate group) confirm conjugation, while glucuronide-specific ions (m/z 113, 85) verify the 3-O-β-linkage.

Table 2: LC/ESI-MS/MS Recovery Rates for Bile Acid Derivatives

Bile Acid DerivativeRecovery (%) (10 pmol/mL)Recovery (%) (100 pmol/mL)Recovery (%) (1000 pmol/mL)
T-Δ⁵-3β,7α-ol100.4 ± 3.299.5 ± 4.998.4 ± 4.3
T-Δ⁵-3β,7α-ol-S96.6 ± 2.799.7 ± 1.399.6 ± 2.1
T-Δ⁵-3β,7α,12α-ol-S101.0 ± 1.7103.9 ± 1.8101.2 ± 4.7

Data sourced from transport activity studies.

Scalability and Industrial Considerations

Industrial-scale production demands optimization of solvent systems and catalytic efficiencies. Continuous-flow reactors have been proposed to enhance mixing and heat transfer during the anhydride formation step, reducing reaction times from hours to minutes. Furthermore, substituting traditional ion-exchange resins with membrane-based purification technologies (e.g., nanofiltration) improves yield recovery by minimizing product adsorption .

Chemical Reactions Analysis

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Metabolic Studies

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has been studied for its role in metabolism, particularly in the context of bile acid metabolism. Research indicates that it may influence the secretion and composition of bile, which is crucial for fat digestion and absorption.

Case Study: Bile Acid Profiling
A study involving piglets utilized enzymatic deconjugation and targeted LC-multiple reaction monitoring (MRM)-MS analysis to profile urinary bile acids, including Taurochenodeoxycholic Acid-3-O-β-glucuronide. The findings highlighted its significance in understanding bile acid dynamics in vivo .

Pharmacological Effects

The compound has shown potential pharmacological effects, particularly in liver function and cholestasis management. It is believed to enhance biliary secretion and may have protective effects against liver injury.

Case Study: Hepatobiliary Metabolism
Research comparing various bile salts demonstrated that Taurochenodeoxycholic Acid promotes biliary lecithin secretion more effectively than other bile salts, suggesting its potential use in treating cholestatic liver diseases .

Toxicology Studies

The compound has been investigated for its role in detoxification processes. Its glucuronidation pathway is essential for the elimination of bile acids, contributing to their detoxification.

Data Table: Bile Acid Sulfation and Glucuronidation

Bile Acid CompoundSulfation RateGlucuronidation Rate
Taurochenodeoxycholic AcidModerateHigh
Tauroursodeoxycholic AcidLowModerate
Deoxycholic AcidHighLow

This table illustrates the varying rates of sulfation and glucuronidation among different bile acids, highlighting the efficiency of Taurochenodeoxycholic Acid-3-O-β-glucuronide in detoxification pathways .

Gut Microbiota Interaction

Emerging research suggests that bile acids, including Taurochenodeoxycholic Acid-3-O-β-glucuronide, may serve as signaling molecules between the gut microbiota and host metabolism. This interaction could have implications for understanding metabolic diseases and gut health .

Therapeutic Potential

The therapeutic applications of Taurochenodeoxycholic Acid-3-O-β-glucuronide are being explored in conditions such as diabetes and obesity, where bile acids play a role in glucose metabolism and insulin sensitivity.

Case Study: Diabetes Management
In diabetic models, administration of bile acids has shown to improve insulin sensitivity and reduce blood glucose levels, indicating a potential therapeutic role for compounds like Taurochenodeoxycholic Acid .

Mechanism of Action

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt exerts its effects by emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases the volume of bile secretion from the liver. The compound is also being investigated for its role in inflammation and cancer therapy. The exact mechanism of action in these contexts involves the regulation of various molecular targets and pathways, including the inhibition of the apoptotic cascade and reduction of oxidative stress .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₃₂H₅₁K₂NO₁₂S (inferred from structural analogs) .
  • Molecular Weight : ~750–760 g/mol (estimated based on similar compounds) .
  • Structure: Combines a chenodeoxycholic acid backbone conjugated with taurine (at the 24-position) and a β-D-glucuronic acid moiety (at the 3-hydroxyl group), stabilized by two potassium counterions .
  • Function : Enhances solubility for biliary excretion and modulates interactions with hepatic transporters like MRP3 (multidrug resistance-associated protein 3) .

Comparison with Similar Compounds

Bile acid glucuronides are structurally diverse due to variations in hydroxylation patterns, conjugation sites, and counterions. Below is a detailed comparison:

Structural and Chemical Differences

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt C₃₂H₅₁K₂NO₁₂S (estimated) ~750–760 75672-23-0 Taurine + glucuronide conjugation; dipotassium salt enhances solubility .
Cholic Acid 3-O-β-Glucuronide Disodium Salt C₃₀H₄₆Na₂O₁₁ 612.66 59274-69-0 Parent cholic acid with glucuronide at C3; disodium salt .
Glycodeoxycholic Acid-3-O-β-Glucuronide Disodium Salt C₃₂H₄₉NNa₂O₁₁ 669.71 75672-36-5 Glycine conjugation instead of taurine; impacts transporter affinity .
Taurocholic Acid-3-O-β-Glucuronide Dipotassium Salt C₃₂H₅₁K₂NO₁₂S 752.00 75672-43-4 Taurine + glucuronide on cholic acid (not chenodeoxycholic acid) .
12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt C₃₂H₅₁K₂NO₁₂S 752.00 75672-37-6 Additional 12-hydroxyl group; linked to cholestatic effects .

Research Findings and Clinical Relevance

  • Drug Development : Glucuronidation reduces the cytotoxicity of parent bile acids, making these compounds valuable in designing hepatoprotective agents .
  • Species-Specific Metabolism : Porcine studies highlight species differences in bile acid profiles, emphasizing the need for careful model selection in preclinical research .

Data Tables

Table 1: Structural Comparison of Key Bile Acid Glucuronides

Compound Conjugation Type Counterion Key Functional Groups
Taurochenodeoxycholic Acid-3-O-β-glucuronide Taurine + glucuronide K⁺ 3α-OH, 7α-OH, 24-taurine
Cholic Acid 3-O-β-Glucuronide Glucuronide only Na⁺ 3α-OH, 7α-OH, 12α-OH
Glycodeoxycholic Acid-3-O-β-glucuronide Glycine + glucuronide Na⁺ 3α-OH, 12α-OH, 24-glycine
Taurolithocholic Acid 3-O-Glucuronide Taurine + glucuronide Na⁺ 3α-OH, 24-taurine, sulfate

Biological Activity

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (TUDCA) is a bile acid derivative that has garnered significant attention due to its diverse biological activities, particularly in the context of cellular stress responses and metabolic regulation. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C26H45NO6S
  • Molecular Weight : 499.70 g/mol
  • Density : 1.2±0.1 g/cm³
  • Melting Point : 173-175°C
  • Boiling Point : 496.4°C at 760 mmHg

TUDCA is primarily recognized as an endoplasmic reticulum (ER) stress inhibitor . It exerts its biological effects through several key mechanisms:

  • Inhibition of Apoptosis : TUDCA significantly reduces the expression of pro-apoptotic markers such as caspase-3 and caspase-12, thereby promoting cell survival under stress conditions .
  • Regulation of ERK Pathway : TUDCA inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and survival .
  • Mitophagy Induction : The compound promotes mitophagy, a process that eliminates damaged mitochondria, thus protecting against cell death in neuroblastoma cells .

1. Cytoprotective Effects

TUDCA has been shown to protect various cell types from apoptosis induced by ER stress. For instance, in studies involving vascular smooth muscle cells (VSMCs), TUDCA treatment led to decreased cell viability loss and reduced migration by inhibiting ERK phosphorylation and inducing mitogen-activated protein kinase phosphatase-1 (MKP-1) .

2. Anti-inflammatory Properties

Research indicates that TUDCA can exert anti-inflammatory effects by modulating signaling pathways associated with inflammation. For example, it has been shown to decrease the expression of transforming growth factor-beta (TGF-β) and collagen isoforms in cardiac tissues, suggesting its potential in treating heart diseases related to pressure overload .

3. Metabolic Regulation

TUDCA has been implicated in metabolic processes, particularly in brown adipose tissue where it enhances thyroid hormone activity and glucose metabolism. Studies have demonstrated that TUDCA treatment in high-fat diet-induced models improves glucose tolerance and increases energy expenditure by enhancing deiodinase activity .

Research Findings and Case Studies

Study FocusFindingsReference
Vascular Smooth Muscle CellsTUDCA inhibits VSMC proliferation and migration via ERK pathway modulation
Cardiac FibrosisReduced myocardial fibrosis and collagen deposition with TUDCA treatment
Diabetic NephropathyDecreased blood glucose levels and renal histopathology in db/db mice treated with TUDCA
Metabolic EffectsImproved glucose intolerance and increased energy expenditure in high-fat diet models

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